N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide
Übersicht
Beschreibung
“N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide” is a compound that has been used in the synthesis of various derivatives . It is often used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . The compound is also known to be an E3 ligase ligand-linker conjugate used in PROTAC dTAG-13 as a degrader of FKBP12 F36V and BET .
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 2,6-dioxopiperidine with phthalic anhydride to form 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline . Further reactions of substitution, click reaction, and addition reaction are involved in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed by 1H NMR, 13C NMR, and MS . The InChI code for this compound is 1S/C23H30N4O6.C2HF3O2/c24-12-5-3-1-2-4-6-13-25-19 (29)14-33-17-9-7-8-15-20 (17)23 (32)27 (22 (15)31)16-10-11-18 (28)26-21 (16)30;3-2 (4,5)1 (6)7/h7-9,16H,1-6,10-14,24H2, (H,25,29) (H,26,28,30); (H,6,7)
.
Chemical Reactions Analysis
The compound “N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide” is involved in several chemical reactions. For instance, it reacts with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in the N,N-dimethylformamide (DMF) to form compound 2. Compound 2 then reacts with 3-ethynylaniline or 4-ethynylaniline to form compound 3 or 4 .
Physical And Chemical Properties Analysis
The compound “N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide” is a solid at room temperature . Its molecular weight is 572.54 . The compound should be stored in an inert atmosphere at room temperature .
Wissenschaftliche Forschungsanwendungen
Treatment of Multiple Myeloma and Anemia
N-acetyl-Lenalidomide is used to treat multiple myeloma and anemia in low to intermediate risk myelodysplastic syndrome . It works through various mechanisms of actions that promote malignant cell death and enhance host immunity .
Treatment of Lymphoma
N-acetyl-Lenalidomide is approved by the FDA and EU for the treatment of mantle cell lymphoma, follicular lymphoma, and marginal zone lymphoma in selected patients .
Anti-Angiogenic Properties
N-acetyl-Lenalidomide has potent anti-angiogenic properties . This means it can inhibit the growth of new blood vessels, which is a critical process in the growth and metastasis of tumors.
Anti-Inflammatory Properties
N-acetyl-Lenalidomide also has anti-inflammatory properties . This makes it potentially useful in conditions characterized by inflammation.
Conjugation with Cyclic Peptides
Research has shown that incorporating a N-acetyl-Lenalidomide fragment into designed cyclic peptide molecules can enhance their biological potency . The conjugated molecules demonstrated superior antitumor activity compared to either a single cyclopeptide or N-acetyl-Lenalidomide alone .
Use in CAR T Cell Therapy
N-acetyl-Lenalidomide has been used to develop ON and OFF switches for CAR T cells . This allows for more precise control over these powerful immune cells, potentially improving the safety and efficacy of CAR T cell therapies.
Wirkmechanismus
Target of Action
N-acetyl-Lenalidomide, a derivative of Lenalidomide, primarily targets an E3 ubiquitin ligase complex protein known as cereblon . This protein plays a crucial role in the ubiquitin-proteasome system, a system responsible for protein degradation and turnover .
Mode of Action
N-acetyl-Lenalidomide interacts with its target, cereblon, modulating its downstream effects . This interaction is associated with the antitumor and immunomodulatory properties of the compound . It promotes malignant cell death and enhances host immunity .
Biochemical Pathways
It’s known that the compound affects both cellular and humoral limbs of the immune system . It also exhibits anti-angiogenic properties, inhibiting angiogenic growth factors released by tumor cells .
Pharmacokinetics
Oral lenalidomide is rapidly and highly absorbed, with more than 90% of the dose absorbed under fasting conditions . Food affects oral absorption, reducing the area under the concentration–time curve (AUC) by 20% and maximum concentration (Cmax) by 50% . Biotransformation of lenalidomide in humans includes chiral inversion, trivial hydroxylation, and slow non-enzymatic hydrolysis . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .
Result of Action
The interaction of N-acetyl-Lenalidomide with cereblon leads to the degradation of specific ‘neosubstrates’, which are crucial for the survival of certain cancer cells . This results in the death of these cells . Higher plasma exposure to lenalidomide is associated with an increased risk of neutropenia and thrombocytopenia .
Action Environment
Renal function is the only known environmental factor significantly affecting lenalidomide plasma exposure . Therefore, the starting dose of lenalidomide must be adjusted according to renal function . No dose adjustment for lenalidomide is needed on the basis of age, ethnicity, mild hepatic impairment, or drug–drug interactions .
Safety and Hazards
Zukünftige Richtungen
The compound “N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide” has potential applications in the field of medicinal chemistry, particularly in the development of targeted protein degradation technology (PROTAC) . It can be used to degrade disease-implicated proteins by using the endogenous quality control mechanisms of a cell .
Eigenschaften
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-8(19)16-11-4-2-3-9-10(11)7-18(15(9)22)12-5-6-13(20)17-14(12)21/h2-4,12H,5-7H2,1H3,(H,16,19)(H,17,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJSAVPLRWRWOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-acetyl-Lenalidomide | |
CAS RN |
1421593-80-7 | |
Record name | N-Acetyl-lenalidomide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421593807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-ACETYL-LENALIDOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJV98AX5KE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.